
6-phenyl-2-((4-propoxyphenyl)amino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a phenyl group and a propoxyphenylamino group attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propoxybenzaldehyde with urea and benzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE has been explored for its potential in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Medicine: Research is ongoing to evaluate its efficacy in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrimidinone Derivatives: These are closely related and have similar applications in medicinal chemistry.
Uniqueness
6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and propoxyphenylamino groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-phenyl-2-(4-propoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N3O2/c1-2-12-24-16-10-8-15(9-11-16)20-19-21-17(13-18(23)22-19)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,20,21,22,23) |
InChI Key |
DUIOOQMMCZXBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


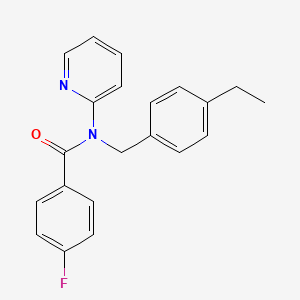
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11353759.png)
![1-(4-methoxyphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11353765.png)
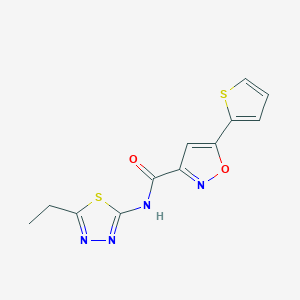
![1-(benzylsulfonyl)-N-[2-(tert-butylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353780.png)
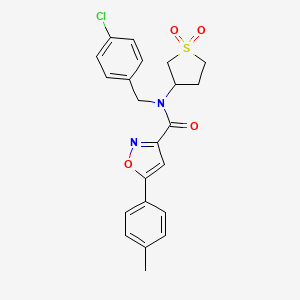
![5-(4-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11353785.png)

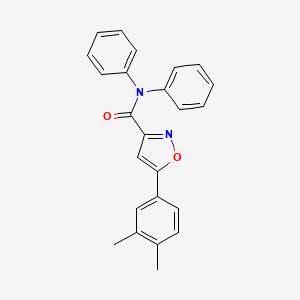
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B11353802.png)
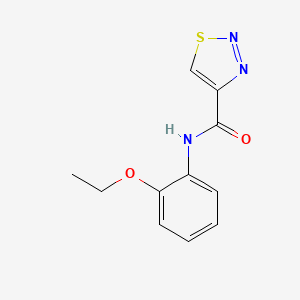
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11353827.png)
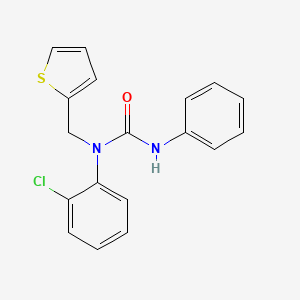
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B11353830.png)
